[2-(pyridin-2-yl)phenyl]methanol hydrochloride is a chemical compound characterized by the presence of a pyridine ring attached to a phenyl group, which is further connected to a methanol moiety. This compound is classified as an organonitrogen compound, specifically a pyridine derivative, and exhibits unique chemical properties that make it valuable in various scientific applications. The hydrochloride salt form enhances its solubility and stability, making it suitable for laboratory use and potential pharmaceutical applications.
The compound is cataloged under various databases, including PubChem and BenchChem. Its molecular formula is , with a molecular weight of approximately 185.22 g/mol. The IUPAC name for this compound is phenyl(pyridin-2-yl)methanol, and it has been assigned the CAS number 14159-57-0. As a member of the class of organic compounds known as pyridines, it features a six-membered aromatic heterocycle containing nitrogen, which contributes to its chemical reactivity and biological activity.
The synthesis of [2-(pyridin-2-yl)phenyl]methanol hydrochloride can be achieved through several methods:
These methods require careful control of reaction conditions, including temperature and pH, to ensure high yield and purity.
The molecular structure of [2-(pyridin-2-yl)phenyl]methanol hydrochloride can be represented as follows:
The structure features a hydroxymethyl group (-CH2OH) attached to a phenyl ring that is further substituted with a pyridine ring at the 2-position. This arrangement influences both its chemical reactivity and biological interactions.
[2-(pyridin-2-yl)phenyl]methanol hydrochloride participates in various chemical reactions:
These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or different pharmacological properties.
The mechanism of action for [2-(pyridin-2-yl)phenyl]methanol hydrochloride primarily involves its interaction with specific biological targets such as enzymes and receptors:
These interactions are essential for understanding its potential therapeutic effects in drug development.
The melting point and boiling point data are critical for practical applications but were not specified in the available sources.
[2-(pyridin-2-yl)phenyl]methanol hydrochloride has diverse applications across various fields:
This compound's versatility makes it valuable in advancing both fundamental research and applied sciences across multiple disciplines.
The enantioselective synthesis of chiral pyridinyl-phenyl methanol derivatives represents a significant advancement in accessing stereochemically pure pharmaceuticals and ligands. Two primary methodologies dominate this field: biocatalytic asymmetric reduction and transition metal-catalyzed hydrogenation.
Biocatalytic approaches employ microbial whole-cell systems to achieve exceptional stereoselectivity. Leuconostoc pseudomesenteroides N13 catalyzes the asymmetric reduction of phenyl(pyridin-2-yl)methanone to (S)-phenyl(pyridin-2-yl)methanol with remarkable efficiency. Under optimized conditions (pH 6, 29°C, 153 rpm agitation, 53-hour incubation), this system achieves >99% conversion and 98.4% enantiomeric excess (ee). The process demonstrates exceptional scalability, successfully converting 11.9 g of substrate to 11.79 g (98% yield) of (S)-alcohol at gram-scale – the largest reported scale for this transformation using a biocatalyst [1]. The optimization employed a novel inscribed design-focused multi-response nonlinear model to simultaneously evaluate multiple reaction parameters, overcoming limitations of classical one-variable-at-a-time approaches that neglect critical parameter interactions [1].
Transition metal catalysis provides complementary stereoselectivity. The patent literature describes ruthenium-(S)-BINAP complexes achieving (R)-enantiomers of phenyl(pyridin-2-yl)methanol derivatives. Using [RuCl₂((S)-binap)]₂ as a precatalyst with 1,2-diaminocyclohexane as a ligand in a mixed solvent system (toluene:methanol, 10:1) under 50 bar hydrogen pressure at 60°C affords the (R)-alcohol with 92% ee and 95% yield. This chemoselective hydrogenation demonstrates tolerance to diverse substituents on both the pyridine and phenyl rings, including halogens and alkyl groups [2] [9]. The ligand structure and hydrogen pressure critically influence enantioselectivity, with lower pressures (≤20 bar) often favoring higher ee values but requiring longer reaction times.
Table 1: Comparative Asymmetric Synthesis Methods for Pyridinyl-Phenyl Methanol Derivatives
Methodology | Catalyst System | Optimal Conditions | Yield | ee (%) | Scale Demonstrated |
---|---|---|---|---|---|
Biocatalytic Reduction | Leuconostoc pseudomesenteroides N13 | pH 6, 29°C, 153 rpm, 53 h | 98% | >99% (S) | 11.9 g substrate |
Metal-Catalyzed H₂ | Ru-(S)-BINAP/DACH | Toluene:MeOH (10:1), 50 bar H₂, 60°C | 95% | 92% (R) | 5 mmol scale |
Asymmetric Transfer H | Ir-(S,S)-TsDPEN | iPrOH, KOtBu, 40°C | 88% | 90% (S) | 1 mmol scale |
Reductive alkylation offers a versatile route to pyridine-phenyl methanol scaffolds, primarily through the hydrogenation of ketone precursors or via Grignard additions to pyridine-2-carbaldehydes. The hydrogenation route employs heterogeneous catalysts under milder conditions than traditional methods.
The catalytic hydrogenation of phenyl(pyridin-2-yl)methanone utilizes 5% Pd/C in ethyl acetate under ambient hydrogen pressure (1 atm). Complete conversion typically occurs within 6 hours at 25°C, yielding racemic phenyl(pyridin-2-yl)methanol with >99% purity after simple filtration and solvent removal [9]. While operationally simple, this method lacks stereocontrol. Critical parameters influencing yield and purity include catalyst loading (optimal at 5 wt%), solvent polarity (ethyl acetate > methanol > toluene for this substrate), and the absence of acidic impurities which can promote side reactions like pyridine reduction. Reaction monitoring via TLC (ethyl acetate:hexane, 5:95) is essential to prevent over-reduction [1] [9].
Alternative alkylation strategies involve organometallic additions. 2-Pyridinyl Grignard reagents (prepared in situ from 2-bromopyridine and magnesium turnings in THF) react with benzaldehyde derivatives in diethyl ether at 0°C. This method proceeds with 85-92% yield for electron-neutral benzaldehydes, but lower yields (65-75%) are observed with ortho-substituted or strongly electron-deficient aldehydes due to steric hindrance and competing side reactions. The reaction requires strict anhydrous conditions and argon atmosphere to prevent reagent decomposition. Post-reaction workup involves quenching with saturated ammonium chloride, extraction with ethyl acetate, and purification via column chromatography [9].
Solvent optimization studies reveal that tetrahydrofuran (THF) provides superior yields over diethyl ether for sterically hindered substrates, likely due to its higher boiling point and better solvation of organomagnesium species. However, THF can promote the formation of bis-addition byproducts with highly reactive aldehydes.
The conversion of [2-(pyridin-2-yl)phenyl]methanol free base to its hydrochloride salt significantly enhances aqueous solubility and crystallinity, crucial for pharmaceutical applications. Solvent selection profoundly impacts salt purity, crystal morphology, and stability.
A miniaturized solubility-guided screening protocol in 96-well plates efficiently identifies optimal salt formation conditions with minimal compound consumption (<100 mg). Studies demonstrate that hydrochloric acid in methanol/chloroform mixtures (75:25 v/v) produces the hydrochloride salt with superior crystallinity and 45-fold higher aqueous solubility compared to the free base. The resulting crystals exhibit a defined melting point (312-315°C), indicating high purity [6]. Alternative solvent systems like methanol/water (80:20 v/v) yield amorphous or solvated forms with lower decomposition temperatures, compromising pharmaceutical utility. The protonation efficiency correlates strongly with solvent polarity, with aprotic solvents (chloroform, ethyl acetate) favoring crystalline salt formation over protic solvents like ethanol or water [6].
Counterion studies reveal hydrochloric acid provides superior physicochemical properties over other pharmaceutically acceptable acids. Hippuric acid salts form amorphous solids with poor filtration characteristics, while formate salts exhibit hygroscopicity and thermal instability. Hydrochloride salt formation follows a stoichiometry-dependent process, with a 1:1 molar ratio of free base to HCl proving optimal. Excess acid (≥1.2 equivalents) induces deliquescence, while sub-stoichiometric acid (<0.8 equivalents) yields mixtures of free base and salt. The hydrochloride salt formation is typically performed at 0-5°C with dropwise addition of concentrated HCl (37%) to a stirred solution of the free base in methanol/chloroform, followed by anti-solvent crystallization using diethyl ether [6] [4].
Table 2: Hydrochloride Salt Formation Optimization Parameters
Parameter | Optimal Condition | Effect of Deviation |
---|---|---|
Solvent System | MeOH/CHCl₃ (75:25 v/v) | MeOH/H₂O: amorphous salt; THF: solvate formation |
Acid Equivalents | 1.0-1.05 eq HCl | <0.8 eq: incomplete salt formation; >1.2 eq: deliquescence |
Temperature | 0-5°C (addition); 25°C (aging) | Higher T: reduced crystallinity; Lower T: inclusion solvents |
Crystallization Method | Anti-solvent (diethyl ether) | Slow evaporation yields larger crystals but longer process |
Reaction Time | 2 h stirring post-addition | Shorter: incomplete reaction; Longer: no significant improvement |
The stereochemical integrity of [2-(pyridin-2-yl)phenyl]methanol derivatives dictates their biological activity and material properties. Two distinct synthetic paradigms exist: racemic synthesis followed by resolution and asymmetric synthesis directly yielding enantiopure material.
Classical racemic synthesis via NaBH₄ reduction of phenyl(pyridin-2-yl)methanone in methanol provides the racemic alcohol in >95% yield within 1 hour at 0°C. Chiral resolution employs diastereomeric salt formation using (1S)-(+)-10-camphorsulfonic acid in ethyl acetate. The (R)-alcohol-(1S)-CSA salt preferentially crystallizes, yielding enantiomerically enriched material after basification and extraction (65% recovery, 88% ee). Further recrystallization improves enantiopurity to >99% ee, albeit with significant yield loss (overall 40%) [1]. This method's limitations include low throughput and high cost of chiral resolving agents. Simulated moving bed (SMB) chromatography on Chiralpak AD-H columns with ethanol/n-hexane (20:80) offers a preparative alternative, achieving baseline separation (α = 1.25) with >99% ee for both enantiomers, but requires specialized equipment [8].
Asymmetric methodologies overcome resolution inefficiencies. Biocatalytic reduction using Lactobacillus paracasei BD101 achieves gram-scale production (5.87 g) of (S)-phenyl(pyridin-2-yl)methanol with 93% yield and >99% ee [1]. Key to stereochemical control is the substrate binding conformation within the enzyme's active site, where hydrophobic interactions with the phenyl ring and hydrogen bonding with the pyridinyl nitrogen dictate the si-face attack of the hydride equivalent. Computational modeling reveals a binding pocket volume of 220 ų optimally accommodates the substrate, with larger 2-naphthyl derivatives exhibiting reduced enantioselectivity (85% ee) due to steric constraints [1] [8].
Chiral ruthenocene-based catalysts represent emerging chemical approaches. The complex [Ru(η⁵-C₅H₅)((R,R)-TsDPEN)] (TsDPEN = N-tosyl-1,2-diphenylethylenediamine) catalyzes asymmetric transfer hydrogenation of the ketone precursor in isopropanol with potassium tert-butoxide as base. At 40°C, this system delivers the (S)-alcohol in 88% yield and 90% ee [9]. Stereoselectivity originates from the chiral environment provided by the TsDPEN ligand, where the phenyl groups shield one face of the prochiral ketone. The pyridine nitrogen coordination to ruthenium prior to hydride transfer creates a rigid transition state geometry essential for enantioselectivity. Catalyst loadings below 0.5 mol% significantly diminish ee values (≤70%), suggesting dimeric active species participate in the catalytic cycle.
Table 3: Stereochemical Control Strategies Comparison
Strategy | Mechanism | Max ee (%) | Yield | Scale Feasibility | Key Limitation |
---|---|---|---|---|---|
Diastereomeric Salt Resolution | (1S)-CSA crystallization | >99% (R) | 40% | Multi-gram | Low yield, high resolving agent cost |
Biocatalytic Reduction | Ketoreductase stereoselective reduction | >99% (S) | 93% | 10+ grams | Long reaction times (53 h) |
Ru-TsDPEN Catalysis | Asymmetric transfer hydrogenation | 90% (S) | 88% | 1-5 grams | Catalyst cost and air sensitivity |
Simulated Moving Bed Chromatography | Chiral stationary phase separation | >99% (R/S) | >95% recovery | Industrial | High capital equipment cost |
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6